molecular formula C25H24N6O2 B2736401 1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1788673-74-4

1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2736401
CAS No.: 1788673-74-4
M. Wt: 440.507
InChI Key: AVPFVRKZYHPFBT-UHFFFAOYSA-N
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Description

1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
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Biological Activity

1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its unique structural features, which include a triazole ring, pyrrole moieties, and a carboxamide group. These elements suggest significant potential for biological activity, particularly in pharmacological applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Triazole Ring : Known for its role in various biological activities, including antifungal and anticancer properties.
  • Pyrrole Moieties : Often associated with neuroactive compounds and have been shown to possess various biological effects.
  • Carboxamide Group : This functional group can enhance the compound’s solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with critical enzymes:

  • Enoyl-acyl carrier protein reductase (ENR) : Involved in fatty acid synthesis; inhibition can disrupt lipid biosynthesis.
  • Dihydrofolate reductase (DHFR) : Plays a crucial role in folate metabolism; inhibition can interfere with DNA synthesis and cell proliferation.

These interactions indicate that the compound may have applications in treating conditions such as cancer and bacterial infections by disrupting essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that derivatives of similar chemical structures exhibit potent anticancer activity against various cell lines, including A549 (human lung adenocarcinoma) cells. For example:

CompoundIC50 (µM)Cell LineNotes
Compound 1815A549Significant reduction in cell viability
Compound 2110A549Selective against multidrug-resistant strains

These findings suggest that the structural modifications in compounds similar to this compound can enhance anticancer properties while minimizing toxicity to normal cells.

Antimicrobial Activity

Research indicates that compounds with similar frameworks exhibit antimicrobial properties against multidrug-resistant pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)Compound Tested
Staphylococcus aureus8 µg/mLCompound 21
Escherichia coli16 µg/mLCompound 18

These results highlight the potential of this compound as a lead structure for developing new antimicrobial agents targeting resistant strains.

Case Studies

Several studies have documented the promising biological activities associated with derivatives of this compound:

  • Study on Anticancer Activity :
    • Researchers synthesized various derivatives and evaluated their effects on A549 cells.
    • Results showed that specific substitutions enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells .
  • Study on Antimicrobial Properties :
    • The antimicrobial efficacy of related compounds was tested against a panel of resistant bacteria.
    • Notable activity was observed against MRSA strains, indicating potential clinical applications .

Properties

IUPAC Name

1-benzyl-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c32-22-9-6-16-30(22)21-12-10-19(11-13-21)17-26-24(33)23-25(29-14-4-5-15-29)31(28-27-23)18-20-7-2-1-3-8-20/h1-5,7-8,10-15H,6,9,16-18H2,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPFVRKZYHPFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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